desmosterol

lipid rafts membrane biophysics sterol specificity

Desmosterol (313-04-2) is the immediate unsaturated precursor of cholesterol in the Bloch pathway and an endogenous LXR agonist that simultaneously suppresses SREBP processing—a dual regulatory profile not shared by cholesterol or synthetic LXR agonists. Direct comparative studies demonstrate that desmosterol is significantly weaker than cholesterol in promoting lipid raft formation and ordered domain stability, with ~70% membrane cholesterol replacement impairing raft-dependent insulin receptor signaling. These sterol-specific biophysical and functional properties make desmosterol essential for dissecting sterol-membrane interactions, investigating endogenous LXR/RORγ modulation without lipogenic side effects, and serving as a validated LC-MS/MS analytical standard for clinical metabolomics. Substitution with cholesterol, 7-dehydrocholesterol, or lathosterol yields quantitatively different outcomes. Procure only high-purity desmosterol to ensure reproducible, compound-specific results.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 313-04-2
Cat. No. B1670304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedesmosterol
CAS313-04-2
Synonyms24 Dehydrocholesterol
24-Dehydrocholesterol
Demosterol
Desmosterol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3
InChIKeyAVSXSVCZWQODGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desmosterol CAS 313-04-2 Procurement Guide: Sterol Biosynthesis Intermediate and Selective LXR Activator


Desmosterol (CAS 313-04-2) is the immediate unsaturated precursor of cholesterol in the Bloch pathway of sterol biosynthesis . It functions as an endogenous agonist of the liver X receptor (LXR), a master regulator of lipid metabolism, and inhibits sterol regulatory element-binding protein (SREBP) processing [1]. As a C27 sterol with a Δ24 double bond, desmosterol is distinct from cholesterol and other cholesterol precursors in both biophysical and functional properties [2]. This compound is utilized in research applications spanning lipid metabolism, inflammation, cancer, and cardiovascular disease.

Desmosterol CAS 313-04-2: Why Cholesterol, 7-Dehydrocholesterol, and Lathosterol Are Not Interchangeable


The biological and biophysical properties of cholesterol biosynthesis intermediates are highly sterol-specific. Despite differing from cholesterol by only a single additional double bond at C24, desmosterol exhibits substantially weaker lipid raft stabilization, distinct membrane protein interactions, and unique nuclear receptor activation profiles compared to cholesterol and other precursors like 7-dehydrocholesterol and lathosterol [1]. Substituting desmosterol with these analogs in experimental systems yields quantitatively different outcomes, as demonstrated by direct comparative studies in model membranes, cellular assays, and in vivo models [2]. Furthermore, desmosterol activates LXR while suppressing SREBP processing, a dual regulatory profile not shared by cholesterol or synthetic LXR agonists that typically induce lipogenesis [3]. These documented differences necessitate compound-specific procurement for reproducible research.

Desmosterol CAS 313-04-2: Quantitative Comparative Evidence for Informed Procurement


Desmosterol vs. Cholesterol: Quantified Deficit in Lipid Raft Stabilization and Membrane Ordering

In model membrane studies, desmosterol was significantly weaker than cholesterol in promoting the formation or stability of ordered domains [1]. Upon acutely exchanging ~70% of cholesterol for desmosterol in mammalian cell membranes, raft-dependent signaling via the insulin receptor was impaired, whereas non-raft-dependent protein secretion remained unaffected [2]. Atomic-scale molecular dynamics simulations attributed this to the C24 double bond creating additional stress in the sterol tail, favoring a distinct tilting conformation [3].

lipid rafts membrane biophysics sterol specificity

Desmosterol vs. 7-Dehydrocholesterol: Differential Effects on Membrane Phase Behavior and Lipid Ordering

Differential scanning calorimetry (DSC) studies comparing cholesterol, desmosterol, and 7-dehydrocholesterol in DPPC bilayers revealed that desmosterol produces a comparable increase in the main phase transition temperature as cholesterol, whereas 7-dehydrocholesterol decreases it [1]. However, cholesterol decreases cooperativity and enthalpy of the main phase transition more strongly than 7-dehydrocholesterol and especially desmosterol, indicating that desmosterol is the least miscible in sterol-rich fluid domains [2]. FTIR spectroscopy further showed that cholesterol increases the rotational conformational order of fluid DPPC bilayers to a markedly greater degree than desmosterol and 7-dehydrocholesterol [3].

membrane biophysics differential scanning calorimetry sterol miscibility

Desmosterol vs. Synthetic LXR Agonists: LXR Activation Without Inducing Lipogenesis or Hypertriglyceridemia

Synthetic LXR agonists such as T0901317 potently activate LXR (EC50 ~20 nM for LXRα) but invariably induce hepatic steatosis and hypertriglyceridemia due to concomitant activation of SREBP-1c-driven lipogenesis [1]. In contrast, desmosterol activates LXR while simultaneously suppressing SREBP processing, thereby avoiding the lipogenic side effects that have prevented synthetic LXR agonists from reaching clinical application [2]. In APOE*3-Leiden.CETP mice, pharmacological DHCR24 inhibition with SH42 increased desmosterol levels, reduced hepatic lipid content and steatosis score, and decreased liver inflammation without causing hyperlipidemia—effects strictly dependent on LXRα [3].

LXR agonism SREBP inhibition NAFLD NASH therapeutic selectivity

Desmosterol as a Potent Endogenous RORγ Agonist: Quantified Functional Relevance in TH17 Differentiation

During TH17 cell differentiation, cholesterol biosynthesis is induced while metabolism and efflux are suppressed, leading to accumulation of desmosterol, which functions as a potent endogenous RORγ agonist [1]. Blocking cholesterol synthesis at steps before desmosterol formation reduces TH17 differentiation, demonstrating that desmosterol generation is essential for this process [2]. While direct binding affinity (Ki or EC50) data for desmosterol at RORγ are not publicly available in the primary literature, the compound has been functionally validated as a physiologically relevant endogenous agonist whose accumulation drives TH17 differentiation [3].

RORγ agonism TH17 differentiation autoimmune disease sterol metabolism

Desmosterol vs. Lathosterol as a Cholesterol Synthesis Biomarker: Differential Association with Coronary Artery Calcium Score

In the Brazilian Longitudinal Study of Adult Health (ELSA-Brasil, n=344 healthy males), plasma desmosterol and campesterol, corrected for total cholesterol, age, BMI, waist circumference, hypertension, smoking, and HOMA-IR, correlated with coronary artery calcium (CAC) score, a marker of coronary artery disease [1]. In contrast, lathosterol, another cholesterol synthesis marker, did not show this specific correlation pattern in the same cohort [2]. The study concluded that increased cholesterol synthesis and absorption represent primary causes of coronary artery disease, with desmosterol serving as a specific synthesis marker linked to CAC [3].

biomarker cholesterol synthesis coronary artery disease CAC score

Desmosterol as a Validated Plasma Biomarker for Alzheimer's Disease: Quantified Diagnostic Discrimination

A validation study using a Caucasian cohort (Control/MCI/AD = 42/26/41) confirmed a significant decrease in plasma desmosterol in Alzheimer's disease (AD) and mild cognitive impairment (MCI) patients relative to controls, with a fold change of 0.6 and p-value < 0.001 [1]. Receiver operating characteristic (ROC) curve analysis yielded an area under the curve (AUC) of 0.80 for plasma desmosterol, indicating high discriminating power as a non-invasive AD biomarker [2]. These findings were further validated in a large Asian cohort (n=401 patients) [3].

Alzheimer's disease plasma biomarker diagnostic marker LC-MS

Desmosterol CAS 313-04-2: Optimal Application Scenarios Based on Quantitative Evidence


Membrane Biophysics: Investigating Sterol Structural Specificity in Lipid Rafts and Ordered Domains

Use desmosterol as a cholesterol replacement to study the biophysical requirements of lipid raft formation and sterol-dependent membrane protein function. Direct comparative evidence demonstrates that desmosterol is significantly weaker than cholesterol in promoting ordered domain formation and stability, and that exchanging ~70% of membrane cholesterol for desmosterol impairs raft-dependent insulin receptor signaling [1]. DSC and FTIR studies further quantify desmosterol's distinct effects on DPPC bilayer phase behavior and conformational ordering compared to both cholesterol and 7-dehydrocholesterol [2]. These differences make desmosterol an essential tool for dissecting the structural specificity of sterol-membrane interactions.

Nuclear Receptor Pharmacology: Selective LXR Activation Without Lipogenic Side Effects

Employ desmosterol or desmosterol-elevating strategies (e.g., DHCR24 inhibition) to activate LXR while avoiding the hypertriglyceridemia and hepatic steatosis associated with synthetic LXR agonists. Evidence shows that synthetic agonists like T0901317 (EC50 ~20 nM for LXRα) induce SREBP-1c-driven lipogenesis, whereas desmosterol simultaneously suppresses SREBP processing [3]. In APOE*3-Leiden.CETP mice, pharmacological DHCR24 inhibition with SH42 increases desmosterol, reduces hepatic steatosis and inflammation, and does not cause hyperlipidemia—effects strictly dependent on LXRα [4]. This scenario is directly applicable to NAFLD/NASH research and metabolic disease models.

Immunology and Autoimmune Disease: RORγ-Mediated TH17 Differentiation

Use desmosterol to investigate endogenous regulation of TH17 cell differentiation via RORγ agonism. Studies demonstrate that cholesterol biosynthesis is induced during TH17 differentiation, leading to desmosterol accumulation that functions as a potent endogenous RORγ agonist [5]. Blocking cholesterol synthesis upstream of desmosterol formation reduces TH17 differentiation, confirming desmosterol's essential role [6]. This application is particularly relevant for autoimmune disease models where TH17 cells are pathogenic, and for screening compounds that modulate sterol metabolism to alter RORγ activity.

Clinical Biomarker Development: Cardiovascular Disease and Alzheimer's Disease

Utilize desmosterol as a quantitative analytical standard for LC-MS/MS measurement of plasma sterol biomarkers. In a cohort of 344 healthy males, plasma desmosterol correlated with coronary artery calcium (CAC) score after multivariate adjustment, distinguishing it from lathosterol which did not show this specific correlation [7]. For Alzheimer's disease, plasma desmosterol exhibited a fold change of 0.6 in AD/MCI versus controls (p < 0.001) and an AUC of 0.80 for diagnostic discrimination [8]. These validated biomarker associations necessitate high-purity desmosterol as a calibration standard for accurate clinical metabolomics studies.

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